molecular formula C12H15NO5S B382107 2-Hydroxy-5-(piperidin-1-ylsulfonyl)benzoic acid CAS No. 91642-62-5

2-Hydroxy-5-(piperidin-1-ylsulfonyl)benzoic acid

Cat. No. B382107
CAS RN: 91642-62-5
M. Wt: 285.32g/mol
InChI Key: IFPKNTKNJVPVPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Hydroxy-5-(piperidin-1-ylsulfonyl)benzoic acid” is a chemical compound with the molecular formula C12H15NO5S . It has a molecular weight of 285.32 . This compound belongs to the class of organic compounds known as benzenesulfonamides .


Synthesis Analysis

Piperidones, which are precursors to the piperidine ring, are of particular interest due to their unique biochemical properties . They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . In this frame, considerable efforts have been devoted to the synthesis of position isomeric piperidones and their derivatives .


Molecular Structure Analysis

The InChI code for “2-Hydroxy-5-(piperidin-1-ylsulfonyl)benzoic acid” is 1S/C12H15NO5S/c14-11-5-4-9(8-10(11)12(15)16)19(17,18)13-6-2-1-3-7-13/h4-5,8,14H,1-3,6-7H2,(H,15,16) . The Canonical SMILES for this compound is C1CCN(CC1)C2=CC(=C(C=C2)O)C(=O)O .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Hydroxy-5-(piperidin-1-ylsulfonyl)benzoic acid” include a molecular weight of 285.32 . The compound has a topological polar surface area of 60.8 Ų . The exact mass and monoisotopic mass of the compound are 221.10519334 g/mol .

Scientific Research Applications

Enzymatic Metabolism and Drug Development

One of the primary areas of interest is the role of similar compounds in the enzymatic metabolism pathways, particularly in the development of novel antidepressants. For example, a study on the metabolism of Lu AA21004, a novel antidepressant, highlights the complex oxidative metabolism involving cytochrome P450 enzymes. This research underscores the potential of structurally related sulfonyl benzoic acids in the development and metabolic profiling of new pharmacological agents (Hvenegaard et al., 2012).

Crystal Structure Analysis

Structural analysis through X-ray diffraction, Raman, and FTIR spectroscopy has been applied to a crystalline complex involving piperidine and hydroxybenzoic acid. This study provides insights into the hydrogen-bonded interactions and charge delocalization within such complexes, which is crucial for understanding the physicochemical properties and potential applications of related compounds in material science and drug design (Dega-Szafran et al., 2017).

Biological Activity

The synthesis and evaluation of biologically active derivatives of similar sulfonyl piperidine compounds have been extensively researched. For instance, O-substituted derivatives of 1-[(3,5-dichloro-2-hydroxyphenyl)sulfonyl]piperidine exhibit promising activity against butyrylcholinesterase, indicating potential therapeutic applications in neurodegenerative diseases and cognitive disorders (Khalid et al., 2013).

Co-crystallization Studies

Co-crystallization studies involving benzoic acid derivatives and N-containing bases highlight the potential of such compounds in the development of new crystalline materials. These materials could have applications in pharmaceuticals, agrochemicals, and organic electronics, given their unique structural and interaction characteristics (Skovsgaard & Bond, 2009).

Corrosion Inhibition

Research on piperine derivatives, including those with sulfonyl benzoic acid structures, has demonstrated their efficacy as green corrosion inhibitors on iron surfaces. This suggests potential industrial applications in protecting metal structures and components from corrosion, thereby extending their service life and reducing maintenance costs (Belghiti et al., 2018).

properties

IUPAC Name

2-hydroxy-5-piperidin-1-ylsulfonylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO5S/c14-11-5-4-9(8-10(11)12(15)16)19(17,18)13-6-2-1-3-7-13/h4-5,8,14H,1-3,6-7H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFPKNTKNJVPVPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.